molecular formula C6H2BrClFNO4S B2369955 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 1603249-26-8

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2369955
CAS No.: 1603249-26-8
M. Wt: 318.5
InChI Key: MHSFBRRLRRIOHS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of nitric acid and sulfuric acid.

    Halogenation: Adding bromine and fluorine atoms through electrophilic aromatic substitution reactions.

    Sulfonylation: Introducing the sulfonyl chloride group using chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, forming sulfonamide or sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as amines or alcohols.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.

    2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar functional groups but with a methyl group instead of bromine.

Uniqueness

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the combination of bromine, fluorine, nitro, and sulfonyl chloride groups on a single benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSFBRRLRRIOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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